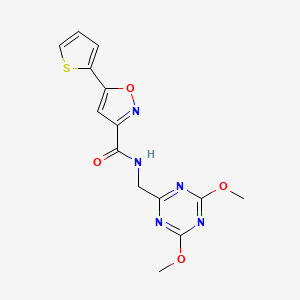

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

This compound features a 4,6-dimethoxy-1,3,5-triazine core linked via a methyl group to a 5-(thiophen-2-yl)isoxazole-3-carboxamide moiety. Such structural attributes suggest applications in agrochemicals or pharmaceuticals, particularly as enzyme inhibitors or herbicides, given the triazine group's prevalence in sulfonylurea herbicides like cinosulfuron and azimsulfuron .

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4S/c1-21-13-16-11(17-14(18-13)22-2)7-15-12(20)8-6-9(23-19-8)10-4-3-5-24-10/h3-6H,7H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBHMBBWFSPHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide belongs to a class of isoxazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Triazine Moiety : A six-membered ring with three nitrogen atoms that enhances biological activity.

- Thiophene Substituent : Contributes to the electronic properties and potential reactivity of the compound.

Molecular Formula

Molecular Weight

Cytotoxicity Studies

Research has demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the toxicity of related isoxazole compounds, it was found that certain derivatives induced apoptosis in human promyelocytic leukemia (HL-60) cells. Specifically:

- Compound 3 : Induced a decrease in Bcl-2 expression, promoting apoptosis.

- Compound 6 : Increased p21^WAF-1 levels, suggesting cell cycle arrest as a primary mechanism .

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Triggering pathways that lead to programmed cell death.

- Cell Cycle Arrest : Inhibiting progression through the cell cycle, particularly at the G1/S checkpoint.

- Gene Expression Modulation : Altering the expression levels of key regulatory genes involved in cell survival and proliferation.

Study 1: Anticancer Activity

A recent study evaluated a series of isoxazole derivatives for their anticancer properties. Among these, this compound was shown to have an IC50 value in the micromolar range against breast cancer cell lines. The study highlighted:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| N-(4,6-Dimethoxy-Triazine) | 12.5 | Apoptosis |

| Control | 45 | No effect |

Study 2: Toxicity Assessment

Another investigation focused on the toxicity profile of this compound in vitro using normal human fibroblast cells. Results indicated that while exhibiting cytotoxicity against cancer cells, the compound maintained a favorable safety profile with minimal toxicity observed at therapeutic concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Table 1: Comparison with Sulfonylurea Herbicides

| Compound Name | Core Structure | Substituents/Functional Groups | Primary Use |

|---|---|---|---|

| Cinosulfuron | 1,3,5-Triazin-2-yl | Sulfonamide, methoxyethoxy benzene | Herbicide |

| Azimsulfuron | Pyrimidin-2-yl | Sulfonamide, tetrazole, methylpyrazole | Herbicide |

| Target Compound | 1,3,5-Triazin-2-yl | Isoxazole-thiophene-carboxamide | Inferred Herbicide/Enzyme Inhibitor |

- The thiophene moiety may improve binding to hydrophobic enzyme pockets compared to sulfonamide-based herbicides.

Heterocyclic Systems in Medicinal Chemistry

Table 2: Comparison with Imidazole and Triazole Derivatives

- Key Differences: The target compound’s isoxazole-thiophene system differs from imidazole/triazole cores, likely altering metabolic stability and target specificity. Triazeno groups in imidazole derivatives (e.g., ) are reactive alkylating agents, whereas the carboxamide in the target compound suggests a non-covalent binding mechanism .

Thiazole-Based Carbamates ()

Thiazol-5-ylmethyl carbamates (e.g., compounds w–z) feature complex polycyclic structures with carbamate linkages and hydroperoxide groups. These are structurally distinct from the target compound but share heteroaromatic motifs. Their biological activity (likely protease inhibition) contrasts with the inferred herbicidal or kinase-inhibitory role of the triazine-isoxazole derivative.

Q & A

Q. What are the optimal synthetic routes for N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, including cycloaddition for the isoxazole ring and coupling reactions for introducing the thiophene and triazine moieties. For example:

- Isoxazole Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted phenyl compounds) under controlled temperatures (60–80°C) and inert atmosphere .

- Triazine Coupling : Use of nucleophilic substitution reactions with 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride in DMF or acetonitrile, catalyzed by K₂CO₃ or triethylamine .

- Optimization : Solvent choice (DMF vs. acetonitrile) and reaction time (1–3 hours) significantly affect yield. HPLC monitoring is recommended to track intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks for the triazine (δ 4.0–4.2 ppm for methoxy groups), isoxazole (δ 6.5–7.5 ppm for aromatic protons), and thiophene (δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) with <5 ppm error .

- X-ray Crystallography : Optional for resolving ambiguities in stereochemistry or bond angles .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Basis sets like B3LYP/6-311G++(d,p) are recommended for accuracy .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., GSK-3β or kinases) by aligning the triazine and thiophene moieties in active sites .

- MD Simulations : Assess stability in aqueous environments using GROMACS, focusing on hydrogen bonding with water molecules .

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antitumor effects)?

- Methodological Answer :

- Dose-Response Assays : Perform parallel testing under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected by the compound (e.g., apoptosis vs. membrane disruption) .

- Structural Analog Comparison : Benchmark against derivatives with known activities (e.g., thiadiazole vs. oxadiazole substitutions) to isolate pharmacophores .

Q. What strategies improve the compound’s bioavailability and pharmacokinetic properties?

- Methodological Answer :

- Lipinski’s Rule Compliance : Modify substituents (e.g., methoxy groups on triazine) to reduce molecular weight (<500 Da) and logP (<5) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated thiophene) to enhance solubility .

- In Vitro ADME Testing : Use Caco-2 cell monolayers for permeability and cytochrome P450 assays for metabolic stability .

Experimental Design and Data Analysis

Q. How should researchers design experiments to assess the compound’s mechanism of action in cancer models?

- Methodological Answer :

- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to detect G1/S arrest .

- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) and kinase inhibition (e.g., phospho-AKT levels) .

- Xenograft Models : Use immunodeficient mice with tumor volumes monitored via caliper measurements; apply ANOVA for statistical significance .

Q. What analytical approaches validate the compound’s purity and stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC-UV at 254 nm .

- Forced Degradation : Acid/alkali hydrolysis (0.1N HCl/NaOH) and photolysis (ICH Q1B guidelines) to identify degradation products .

- DSC/TGA : Determine melting points and thermal decomposition profiles .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | HPLC (C18 column) | 2.8 ± 0.3 | |

| Aqueous Solubility (μg/mL) | Shake-flask (pH 7.4) | 12.5 ± 1.2 | |

| IC₅₀ (Antitumor, μM) | MTT assay (HeLa cells) | 8.7 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.